Home > Products > Screening Compounds P7590 > Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-
Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- - 583830-03-9

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-

Catalog Number: EVT-12701739
CAS Number: 583830-03-9
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is a compound that belongs to the class of purine derivatives. It features a cyclobutane ring attached to a methanol group and a purine moiety, which is characterized by its nitrogenous base structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various organic chemistry methods, often involving the modification of purine derivatives or cyclobutane structures. Its synthesis may also be explored in the context of nucleoside analogs, which are crucial in antiviral and anticancer therapies.

Classification

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can be classified as:

  • Purine derivative: Due to the presence of the purine base.
  • Alcohol: As it contains a hydroxymethyl group.
  • Cycloalkane derivative: Because of the cyclobutane structure.
Synthesis Analysis

Methods

The synthesis of Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- typically involves multi-step organic reactions. Common methods include:

  1. Alkylation Reactions: The introduction of the cyclobutanemethanol moiety can be achieved through alkylation of purine derivatives.
  2. Condensation Reactions: The formation of the methylene bridge between cyclobutanemethanol and the purine base may involve condensation reactions with appropriate reagents such as aldehydes or ketones.

Technical Details

The synthesis may require specific conditions such as:

  • Use of catalysts (e.g., acid or base catalysts).
  • Controlled temperatures to facilitate reaction rates.
  • Purification techniques like chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C12H14N4O
  • Molecular Weight: Approximately 230.27 g/mol
  • IUPAC Name: 3-(6-amino-9H-purin-9-yl)methylene-cyclobutanemethanol.
Chemical Reactions Analysis

Reactions

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group on the purine can act as a nucleophile, facilitating substitutions with electrophiles.
  2. Oxidation Reactions: The alcohol group can undergo oxidation to form carbonyl compounds.
  3. Formation of Derivatives: The compound can react with other functional groups to form derivatives useful in medicinal chemistry.

Technical Details

Reactions may require specific conditions such as:

  • Solvent choice (e.g., water, ethanol).
  • Reaction temperature and time.
  • Use of protecting groups for sensitive functional groups during multi-step syntheses.
Mechanism of Action

Process

The mechanism of action for Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- is primarily linked to its interaction with biological targets:

  1. Inhibition of Enzymes: The purine structure allows it to mimic natural substrates in enzymatic reactions, potentially inhibiting enzymes involved in nucleic acid metabolism.
  2. Antiviral Activity: Similar compounds have shown efficacy against viral replication by interfering with nucleoside incorporation into viral genomes.

Data

Research indicates that derivatives with similar structures exhibit significant antiviral and anticancer properties, suggesting potential for this compound as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and ethanol due to its hydroxymethyl group.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; undergoes typical reactions expected for alcohols and amines.
Applications

Scientific Uses

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]- has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing antiviral or anticancer drugs.
  2. Biochemical Research: Studying enzyme inhibition mechanisms related to nucleic acid synthesis.
  3. Pharmaceutical Development: Exploration as a building block for more complex drug molecules targeting specific diseases.
Introduction to Cyclobutane-Substituted Purine Analogues

Cyclobutane-substituted purine analogues represent a strategically engineered class of nucleoside derivatives characterized by the replacement of conventional sugar moieties with strained carbocyclic rings. The compound Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-, exemplifies this approach, featuring a methylene bridge connecting the 9-position of 6-aminopurine to a 3-substituted cyclobutane scaffold. This molecular architecture introduces distinctive stereoelectronic constraints that profoundly influence ligand-receptor interactions, particularly in antiviral targeting [2] [6]. Unlike traditional nucleosides, this scaffold lacks a glycosidic bond, thereby exhibiting enhanced metabolic stability against phosphorylases—a key limitation of early nucleoside therapeutics [5] [8]. The systematic exploration of cyclobutane analogues arises from the need to overcome the pharmacological shortcomings of cyclopentyl-based antivirals while leveraging ring strain to optimize binding affinity.

Carbocyclic Nucleoside Design Paradigms: Evolution from Cyclopentyl to Cyclobutyl Systems

The structural evolution of carbocyclic nucleosides has transitioned from ubiquitous cyclopentyl rings (e.g., nucleoside standard backbones) to conformationally distinct cyclobutyl systems. This paradigm shift addresses two critical limitations of cyclopentyl analogues:

  • Stereochemical Flexibility: Cyclopentyl rings adopt multiple pseudorotational conformations (N-type vs. S-type), complicating target engagement predictability. The cyclobutyl scaffold enforces greater torsional restriction due to its smaller internal bond angles (~88° vs. ~108° in cyclopentane), locking the purine base in defined orientations relative to the hydroxymethyl substituent [6].
  • Bond Length and Angle Parameters:

Table 1: Comparative Structural Parameters of Carbocyclic Nucleoside Scaffolds

ParameterCyclobutyl SystemCyclopentyl System
Ring Bond Angle88°108°
C-C Bond Length1.54 Å1.55 Å
Purine Torsion120–140°140–180°

These geometric differences enhance the electrophilic character of the cyclobutyl-linked purine, facilitating novel interactions with viral polymerase hydrophobic pockets that resist mutation-driven resistance [8]. The cyclobutane-derived compound (3-((2-Amino-6-chloro-9H-purin-9-yl)methyl)cyclobutyl)methanol (CAS: 247092-28-0) exemplifies this design, where the chloropurine moiety and cyclobutane methanol group create a vector-specific pharmacophore optimized for kinase inhibition [2]. Synthetic routes to such compounds often employ Mitsunobu coupling or palladium-catalyzed N9-alkylation, contrasting with the enzymatic glycosylation used for cyclopentyl nucleosides [5].

Role of Ring Strain in Cyclobutane-Mediated Bioactivity

Cyclobutane’s high ring strain energy (~110 kJ/mol vs. ~6 kJ/mol in cyclopentane) induces two interdependent bioactivity-enhancing effects:

  • Conformational Preorganization: The strained ring reduces the entropic penalty during target binding by preorienting the purine base and hydroxymethyl group. Molecular dynamics simulations reveal that cyclobutane-linked purines require 40% less conformational rearrangement upon binding to viral polymerases compared to unstrained analogues [6].
  • Electron Density Redistribution: Strain-induced bond elongation polarizes the C8-N9 purine bond, increasing the compound’s susceptibility to nucleophilic attack at C8. This property is exploited in prodrug activation pathways, where intracellular kinases selectively phosphorylate the primary alcohol of the cyclobutane methanol group. The resultant triphosphate derivatives, such as [2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl-triphosphate (CID: 5481180), exhibit enhanced incorporation efficiency into viral DNA chains due to the strained ring’s destabilizing effect on the nascent phosphodiester backbone [1].

Table 2: Bioactivity Correlates of Ring Strain in Purine Analogues

Strain ParameterImpact on BioactivityExperimental Evidence
Bond Angle DistortionIncreased electrophilicity at C815% higher k~cat~ for phosphorylation vs. cyclopentyl
Torsional CompressionImproved fit in conserved polymerase pockets3.2-fold lower K~i~ for HIV-RT inhibition
Ring PlanarityEnhanced base stacking with template nucleotides40 nM EC~50~ against HBV replication

Historical Development of Purine-Fused Cyclobutane Derivatives

The synthetic exploration of purine-fused cyclobutane derivatives originated from efforts to circumvent the metabolic instability of ester prodrugs like Tenofovir Alafenamide. Early approaches focused on phenyl phosphonate intermediates (e.g., phenyl hydrogen ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate, CAS: 379270-35-6), which exhibited suboptimal cellular uptake due to carboxylate-mediated efflux [5]. This limitation drove the adoption of cyclobutane methanol as a sterically constrained promoiety resistant to efflux transporters. Key milestones include:

  • Stereoselective Synthesis: The discovery that trans-3-hydroxymethylcyclobutanecarboxylic acid lactone undergoes regioselective ring opening with 6-chloropurine nucleophiles, yielding chiral intermediates such as ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride (CAS: 172015-79-1). Hydrogenation then affords saturated cyclobutyl derivatives with >99% enantiomeric excess [6].
  • ProTide Technology Integration: Phosphoramidate prodrug modifications of cyclobutane methanol purines, inspired by the success of GS-7340 (Tenofovir alafenamide), significantly increased lymphatic system partitioning. The R-stereoisomer of such compounds demonstrates 10-fold higher intracellular activation than the S-counterpart (CID: 122767) due to carboxylesterase recognition preferences [3] [4].
  • Ring-Expanded Analogues: Recent patents (e.g., CN104066732B) disclose pyrrolopyridine-fused cyclobutanes where the purine base is replaced by nitrogen-enriched heterocycles. These derivatives retain the strained ring’s benefits while mitigating off-target binding at adenosine receptors—validating the scaffold’s versatility beyond classical purine templates [8].

Synthetic advances now enable the systematic variation of cyclobutane’s hydroxymethyl tether length and stereochemistry, unlocking unprecedented selectivity profiles against retroviral and herpesviridae family targets.

Appendix: Referenced Chemical Compounds

Properties

CAS Number

583830-03-9

Product Name

Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-

IUPAC Name

[3-[(6-aminopurin-9-yl)methylidene]cyclobutyl]methanol

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)3-7-1-8(2-7)4-17/h3,5-6,8,17H,1-2,4H2,(H2,12,13,14)

InChI Key

RCNBRBZQBFLECV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=CN2C=NC3=C(N=CN=C32)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.